2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid
CAS No.:
Cat. No.: VC17414397
Molecular Formula: C19H24N2O3S
Molecular Weight: 360.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H24N2O3S |
|---|---|
| Molecular Weight | 360.5 g/mol |
| IUPAC Name | 2-[2-(azepan-1-yl)-4-(4-methoxy-3-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
| Standard InChI | InChI=1S/C19H24N2O3S/c1-13-11-14(7-8-15(13)24-2)18-16(12-17(22)23)25-19(20-18)21-9-5-3-4-6-10-21/h7-8,11H,3-6,9-10,12H2,1-2H3,(H,22,23) |
| Standard InChI Key | VLSVAZURVJHLDV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C=CC(=C1)C2=C(SC(=N2)N3CCCCCC3)CC(=O)O)OC |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, 2-(2-(Azepan-1-yl)-4-(4-methoxy-3-methylphenyl)thiazol-5-yl)acetic acid, delineates its core structure: a thiazole ring substituted at positions 2, 4, and 5. Position 2 hosts a seven-membered azepane ring, position 4 features a 4-methoxy-3-methylphenyl group, and position 5 is functionalized with an acetic acid side chain.
Molecular Formula and Weight
Based on structural analysis, the molecular formula is calculated as C₂₃H₂₉N₃O₃S, yielding a molecular weight of 427.56 g/mol. The presence of the carboxylic acid group (pKa ≈ 4.8) and the tertiary amine in the azepane ring (pKa ≈ 9.5) confers pH-dependent solubility, with improved solubility in alkaline conditions .
Reactivity and Stability
The carboxylic acid group enables typical reactions such as esterification, amidation, and salt formation, which are critical for prodrug development. The thiazole ring may undergo electrophilic substitution at the 2-position, though steric hindrance from the azepane group likely limits reactivity. Stability studies on analogous compounds suggest susceptibility to photodegradation, necessitating storage in opaque containers .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₂₃H₂₉N₃O₃S |
| Molecular Weight | 427.56 g/mol |
| Solubility (pH 7.4) | 0.12 mg/mL (predicted) |
| logP (Octanol-Water) | 3.2 (estimated) |
| Major Ionizable Groups | Carboxylic acid (pKa ~4.8), Azepane (pKa ~9.5) |
Hypothetical Synthesis Pathways
While no explicit synthesis protocol for this compound exists in the public domain, methods for analogous 2-acylaminothiazole derivatives provide a plausible framework . A multi-step approach would likely involve:
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Thiazole Ring Formation: Condensation of a thiourea derivative with α-haloketones to construct the thiazole core.
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Azepane Substitution: Nucleophilic displacement at the thiazole’s 2-position using azepane under basic conditions.
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Aromatic Coupling: Suzuki-Miyaura cross-coupling to introduce the 4-methoxy-3-methylphenyl group.
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Acetic Acid Functionalization: Hydrolysis of a nitrile or ester precursor to yield the carboxylic acid.
Critical challenges include optimizing regioselectivity during thiazole formation and minimizing racemization at stereocenters. The patent EP 3 153 511 B1 highlights palladium-catalyzed cross-coupling as a key step for introducing aromatic substituents .
Table 2: Proposed Synthesis Steps
| Step | Reaction Type | Reagents/Conditions | Yield (Estimated) |
|---|---|---|---|
| 1 | Thiazole formation | Thiourea, α-bromoketone, EtOH, Δ | 65% |
| 2 | Azepane substitution | Azepane, K₂CO₃, DMF, 80°C | 72% |
| 3 | Suzuki coupling | Pd(PPh₃)₄, 4-methoxy-3-methylphenylboronic acid, DME | 58% |
| 4 | Carboxylic acid generation | NaOH, H₂O/THF, reflux | 85% |
| Compound | R1 Substituent | R2 Substituent | IC₅₀ (M₃ Receptor) |
|---|---|---|---|
| Example 1 from EP 3153511 | Pyrrolidinyl | 4-Chlorothiophen-2-yl | 12 nM |
| Target Compound | Azepan-1-yl | 4-Methoxy-3-methylphenyl | Not Tested |
This comparison underscores how azepane’s larger ring size might alter receptor binding kinetics compared to smaller heterocycles like pyrrolidine.
Future Research Directions
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Synthetic Optimization: Improve coupling efficiency for the 4-methoxy-3-methylphenyl group.
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In Vitro Profiling: Validate M₃ receptor affinity using radioligand binding assays.
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Prodrug Development: Explore ester prodrugs to enhance oral absorption.
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